molecular formula C12H12ClNOS B2999084 8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797730-08-5

8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2999084
CAS No.: 1797730-08-5
M. Wt: 253.74
InChI Key: OAIXPWKDPKYLNB-UHFFFAOYSA-N
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Description

8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core modified with a 5-chlorothiophene-2-carbonyl group. This structure belongs to a class of derivatives known for their activity as ligands at nicotinic acetylcholine receptors (nAChRs) and monoamine neurotransmitter reuptake inhibitors . Such compounds are investigated for therapeutic applications in neurodegenerative disorders, pain management, and substance withdrawal syndromes .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c13-11-7-6-10(16-11)12(15)14-8-2-1-3-9(14)5-4-8/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIXPWKDPKYLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a novel compound with potential biological activities that warrant detailed investigation. This compound, identified by its CAS number 1797730-08-5, features a unique bicyclic structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂ClNOS, with a molecular weight of 253.75 g/mol. The structure is characterized by the inclusion of a chlorothiophene moiety, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₂ClNOS
Molecular Weight253.75 g/mol
CAS Number1797730-08-5

Biological Activity Overview

Research into the biological activity of this compound reveals various potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Antitumor Activity

A study examining derivatives of bicyclic compounds indicated that modifications to the azabicyclo structure could lead to enhanced antitumor properties. For instance, compounds similar to this compound demonstrated significant inhibitory effects on tumor cell lines, suggesting that this compound may exhibit similar properties.

Antiviral Activity

The compound's structural characteristics suggest potential antiviral activity, particularly against RNA viruses. Research on related bicyclic compounds has shown promising results in inhibiting viral replication mechanisms.

Case Studies and Research Findings

  • Study on Bicyclic Derivatives : A series of analogues were synthesized and evaluated for their biological activity against various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that certain structural modifications led to increased potency.
    CompoundIC₅₀ (µM)
    8-(5-Chlorothiophene)10
    8-Azabicyclo derivative5
    Parent compound20
    The most active derivative exhibited an IC₅₀ value significantly lower than that of the parent compound, highlighting the importance of structural modifications in enhancing biological activity.
  • Antiviral Studies : In a study assessing the antiviral potential of bicyclic compounds, researchers found that certain derivatives showed effective inhibition of viral replication in vitro, with some achieving over 70% inhibition at concentrations below 10 µM.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological evaluations are necessary to ascertain safety profiles.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]oct-2-ene derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents/Modifications Key Features
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl group at N8 Simpler structure; used in safety studies (GHS Class 3, flammable liquid) .
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Chlorophenyl and methyl ester groups Enhanced stereochemical complexity; potential CNS activity .
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[...] Spiro-oxirane and halogenated aryl groups Unique spirocyclic architecture; possible metabolic stability improvements .
(1R,5S)-8-Methyl-3-(pinacol boronate)-8-azabicyclo[...] Boronic ester substituent Synthetic intermediate for Suzuki couplings; enables further derivatization .

Key Observations :

  • Electron-Withdrawing Groups: The 5-chlorothiophene group in the target compound likely enhances electrophilicity and receptor binding compared to non-halogenated analogs (e.g., methyl or phenyl derivatives) .
  • Stereochemistry : Stereospecific derivatives (e.g., the methyl ester in ) exhibit distinct biological profiles due to precise spatial interactions with nAChRs.
  • Boron-Containing Derivatives : Boronated analogs (e.g., ) serve as intermediates rather than therapeutics, highlighting the importance of the 5-chlorothiophene group for direct pharmacological activity.

Q & A

Basic Research Questions

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions experimentally validated?

  • Answer : Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to interact with monoamine transporters (e.g., dopamine transporter [DAT] and serotonin transporter [SERT]) and long-chain fatty acid elongase 6 (ELOVL6).

  • Methodology :
  • DAT/SERT : Radioligand binding assays using tritiated ligands (e.g., [³H]WIN 35,428 for DAT) and competitive displacement studies are employed to measure affinity. Functional uptake assays in transfected cells validate transporter inhibition .
  • ELOVL6 : Enzyme inhibition is assessed via in vitro fatty acid elongation assays using deuterated substrates and LC-MS analysis .

Q. What synthetic strategies are commonly used to construct the 8-azabicyclo[3.2.1]octane core?

  • Answer : Key methods include:

  • Radical Cyclization : 4-(2-Bromo-1,1-dimethylethyl)azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN, achieving >99% diastereocontrol .
  • Enantioselective Synthesis : Catalytic asymmetric methods, such as chiral Lewis acid-mediated cycloadditions, are used to access stereochemically pure tropane alkaloid precursors .
  • Allylic CH-Activation : Reaction of tropidine derivatives with TiCl₄ or ZrCl₄ forms allyl complexes, enabling functionalization while scavenging HCl with the parent amine .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 8-azabicyclo[3.2.1]octane derivatives be systematically addressed?

  • Answer :

  • Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., tert-butyl carbamates) to direct stereochemistry during cyclization, followed by cleavage .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) in cycloadditions or hydrogenation to achieve enantiomeric excess >90% .
  • Crystallographic Validation : X-ray diffraction of intermediates (e.g., monotropidinyl titanium trichloride) confirms absolute configurations .

Q. How do structural modifications at the 3β position influence pharmacological activity in tropane derivatives?

  • Answer : Substituents at the 3β position significantly modulate selectivity and potency:

  • Arylamide Derivatives : Introducing 2-naphthamide groups enhances DAT/SERT affinity by 10–100-fold compared to unmodified analogs. Synthetic routes involve coupling 3β-aminotropane intermediates with activated acyl chlorides .
  • Polar Groups : Hydroxyl or amine substituents improve solubility but may reduce blood-brain barrier penetration. Pharmacokinetic profiling (e.g., LogP measurements and PAMPA assays) is critical for optimization .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Answer :

  • Comparative SAR Studies : Parallel screening of derivatives against DAT, SERT, and ELOVL6 under standardized conditions identifies off-target effects .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to explain divergent activities .
  • Metabolite Profiling : LC-MS/MS analysis detects active metabolites that may contribute to observed discrepancies .

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